![molecular formula C20H36N2O2 B14526128 9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine CAS No. 62397-83-5](/img/structure/B14526128.png)
9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amine group attached to a nonane chain, which is further substituted with a 2,5-dimethoxyphenyl group and a 3-aminopropyl group
Preparation Methods
The synthesis of 9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with 3-aminopropylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Acylation: The amine group can react with acyl chlorides to form amides.
Scientific Research Applications
9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine include:
Spermine: A polyamine involved in cellular metabolism and stabilization of nucleic acids.
Norspermidine: A polyamine found in some plants, bacteria, and algae, with similar structural features.
1,4-Bis(3-aminopropyl)piperazine: A compound used in the functionalization of materials and studied for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62397-83-5 |
|---|---|
Molecular Formula |
C20H36N2O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
9-[4-(3-aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine |
InChI |
InChI=1S/C20H36N2O2/c1-23-19-16-18(12-10-14-22)20(24-2)15-17(19)11-8-6-4-3-5-7-9-13-21/h15-16H,3-14,21-22H2,1-2H3 |
InChI Key |
NVAOZAYJXFFZMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCCCCCCCCN)OC)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


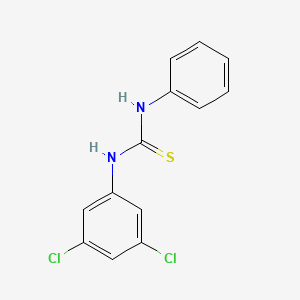
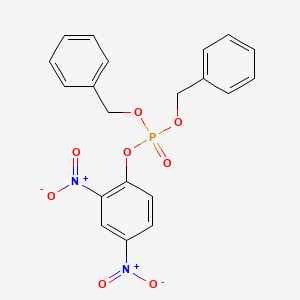
![6-Nitrotetrazolo[1,5-b]pyridazine](/img/structure/B14526064.png)
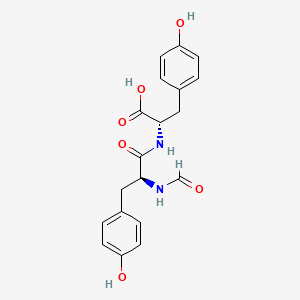
methanone](/img/structure/B14526079.png)
![1-Hexanol, 6-[(1,1-dimethylethyl)thio]-](/img/structure/B14526082.png)
![Diethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14526087.png)
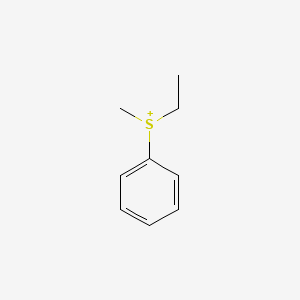
![Ethyl 4-[3-(4-methoxyphenyl)acryloyl]benzoate](/img/structure/B14526095.png)
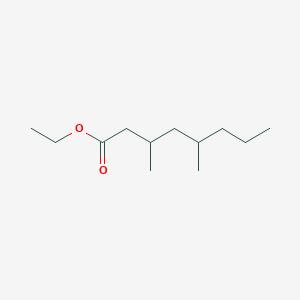
![2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14526113.png)
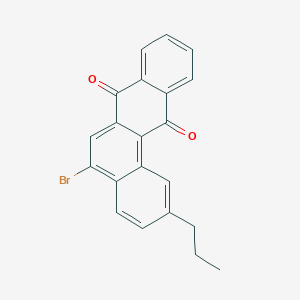
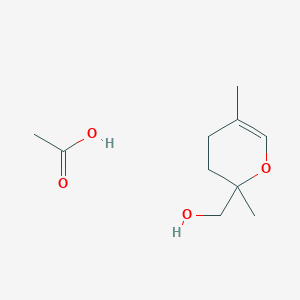
![1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B14526132.png)
